molecular formula C27H31N3O6 B12379282 Cbz-Gly-Pro-Ala-O-cinnamyl

Cbz-Gly-Pro-Ala-O-cinnamyl

Cat. No.: B12379282
M. Wt: 493.6 g/mol
InChI Key: ACGFJWHKVUDXGC-NYBQNWPCSA-N
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Description

Cbz-Gly-Pro-Ala-O-cinnamyl is a small peptide compound that targets beta-secretase 1 (BACE-1) and acetylcholinesterase (AChE). It has shown neuroprotective effects and is being studied for its potential use in treating Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-Pro-Ala-O-cinnamyl typically involves the stepwise assembly of the peptide chain using standard peptide coupling reagents and protecting groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group during the synthesis. The final step involves the coupling of the peptide with cinnamyl alcohol under specific conditions .

Industrial Production Methods

These methods allow for the efficient and scalable production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Cbz-Gly-Pro-Ala-O-cinnamyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected peptides .

Scientific Research Applications

Cbz-Gly-Pro-Ala-O-cinnamyl has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification.

    Biology: The compound is studied for its interactions with enzymes like BACE-1 and AChE.

    Medicine: It shows potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its neuroprotective effects.

    Industry: The compound can be used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Cbz-Gly-Pro-Ala-O-cinnamyl exerts its effects by inhibiting the activity of BACE-1 and AChE. BACE-1 is involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting BACE-1, the compound reduces the formation of amyloid-beta plaques. Additionally, the inhibition of AChE increases the levels of acetylcholine in the brain, which can improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Gly-Pro-Ala-O-cinnamyl is unique due to its dual inhibition of BACE-1 and AChE, making it a promising candidate for Alzheimer’s disease research. Its neuroprotective effects and ability to target multiple pathways set it apart from other similar peptides .

Properties

Molecular Formula

C27H31N3O6

Molecular Weight

493.6 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoate

InChI

InChI=1S/C27H31N3O6/c1-20(26(33)35-17-9-14-21-10-4-2-5-11-21)29-25(32)23-15-8-16-30(23)24(31)18-28-27(34)36-19-22-12-6-3-7-13-22/h2-7,9-14,20,23H,8,15-19H2,1H3,(H,28,34)(H,29,32)/b14-9+/t20-,23-/m0/s1

InChI Key

ACGFJWHKVUDXGC-NYBQNWPCSA-N

Isomeric SMILES

C[C@@H](C(=O)OC/C=C/C1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)OCC=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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